2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:c1cc(c(cc1NC(=O)CSc2nnc(n2N)C3CCCCC3)F)
. This indicates that the compound contains a fluorophenyl group attached to a thioacetamide group, which is further connected to a 1,2,4-triazolyl group with a cyclohexyl substituent.
Scientific Research Applications
Biological Activity and Enzyme Inhibition
Triazole derivatives have been synthesized and evaluated for their biological activities, particularly as inhibitors against specific enzymes. For instance, a series of 1,2,4-triazole based compounds demonstrated significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. Among them, a compound with structural similarities to the one exhibited prominent activity, suggesting its potential as a novel drug candidate against diseases related to melanin overproduction (Hassan et al., 2022).
Antimicrobial Screening
The synthesis and structural elucidation of triazole derivatives have revealed a variety of biological activities, including antimicrobial effects. A study highlighted the potential of certain N-(4-arylamine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives for their in vitro antibacterial and antifungal properties. These findings suggest that triazole compounds can be potent antimicrobial agents, offering a foundation for developing new therapies for infectious diseases (MahyavanshiJyotindra et al., 2011).
properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYNJGLOYJMKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide |
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